molecular formula C24H27N3O7 B4030528 3,4-dihydro-1H-isoquinolin-2-yl-[1-[(3-nitrophenyl)methyl]piperidin-3-yl]methanone;oxalic acid

3,4-dihydro-1H-isoquinolin-2-yl-[1-[(3-nitrophenyl)methyl]piperidin-3-yl]methanone;oxalic acid

Cat. No.: B4030528
M. Wt: 469.5 g/mol
InChI Key: HEDKGLYMMWPEMX-UHFFFAOYSA-N
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Description

3,4-dihydro-1H-isoquinolin-2-yl-[1-[(3-nitrophenyl)methyl]piperidin-3-yl]methanone;oxalic acid is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes an isoquinoline core, a piperidine ring, and a nitrophenyl group. The presence of oxalic acid further adds to its chemical complexity. Compounds of this nature are often studied for their potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-1H-isoquinolin-2-yl-[1-[(3-nitrophenyl)methyl]piperidin-3-yl]methanone typically involves multiple stepsThe reaction conditions often involve mild temperatures and the use of specific catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-1H-isoquinolin-2-yl-[1-[(3-nitrophenyl)methyl]piperidin-3-yl]methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

3,4-dihydro-1H-isoquinolin-2-yl-[1-[(3-nitrophenyl)methyl]piperidin-3-yl]methanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: It is investigated for its potential therapeutic effects in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dihydro-1H-isoquinolin-2-yl-[1-[(3-nitrophenyl)methyl]piperidin-3-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinoline derivatives and piperidine-containing molecules. Examples include:

Uniqueness

What sets 3,4-dihydro-1H-isoquinolin-2-yl-[1-[(3-nitrophenyl)methyl]piperidin-3-yl]methanone apart is its unique combination of functional groups and structural features. The presence of the nitrophenyl group and the piperidine ring, along with the isoquinoline core, gives it distinct chemical and biological properties. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[1-[(3-nitrophenyl)methyl]piperidin-3-yl]methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3.C2H2O4/c26-22(24-12-10-18-6-1-2-7-19(18)16-24)20-8-4-11-23(15-20)14-17-5-3-9-21(13-17)25(27)28;3-1(4)2(5)6/h1-3,5-7,9,13,20H,4,8,10-12,14-16H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDKGLYMMWPEMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)N3CCC4=CC=CC=C4C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,4-dihydro-1H-isoquinolin-2-yl-[1-[(3-nitrophenyl)methyl]piperidin-3-yl]methanone;oxalic acid
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3,4-dihydro-1H-isoquinolin-2-yl-[1-[(3-nitrophenyl)methyl]piperidin-3-yl]methanone;oxalic acid
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3,4-dihydro-1H-isoquinolin-2-yl-[1-[(3-nitrophenyl)methyl]piperidin-3-yl]methanone;oxalic acid
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3,4-dihydro-1H-isoquinolin-2-yl-[1-[(3-nitrophenyl)methyl]piperidin-3-yl]methanone;oxalic acid
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3,4-dihydro-1H-isoquinolin-2-yl-[1-[(3-nitrophenyl)methyl]piperidin-3-yl]methanone;oxalic acid
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3,4-dihydro-1H-isoquinolin-2-yl-[1-[(3-nitrophenyl)methyl]piperidin-3-yl]methanone;oxalic acid

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